![molecular formula C18H19N5O4S B2926084 4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine CAS No. 1359397-64-0](/img/structure/B2926084.png)
4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine” is a complex organic molecule. It is related to a class of compounds known as phenylpiperazines . Phenylpiperazines are a class of chemical compounds containing a phenyl group and a piperazine ring. They are known for their wide range of biological activities, including acting as antifungal and antibacterial agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research by Oliveira et al. (2015) on a related sulfonamide compound, 4-(Phenylsulfonyl) morpholine, indicates potential antimicrobial applications. This study focused on the compound's antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound showed promising results in enhancing the effectiveness of traditional antibiotics against resistant strains, suggesting similar compounds, including the one , could be explored for antimicrobial applications (Oliveira et al., 2015).
Angiotensin II Antagonism
A study by Ashton et al. (1994) on triazolinone biphenylsulfonamide derivatives demonstrated potent angiotensin II (AII) antagonistic activity, important for managing hypertension and cardiovascular diseases. Although not directly mentioning the specific compound , this research suggests that structurally similar sulfonamide derivatives could have potential applications in cardiovascular research, particularly in designing dual AT1/AT2 receptor antagonists (Ashton et al., 1994).
Synthesis and Biological Activity of Derivatives
Research into the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives, as discussed by Sreerama et al. (2020), highlights the compound's potential for generating novel derivatives with significant in vitro antibacterial activity. This indicates that the compound could serve as a scaffold for developing new antimicrobial agents (Sreerama et al., 2020).
Electrophosphorescent Devices
Kim et al. (2011) explored the use of a bis-sulfone molecule, 4,4′-bis(phenylsulfonyl)biphenyl, as a host for phosphorescent organic light-emitting devices (OLEDs). While this study does not directly involve the compound , it implies that similar sulfonamide-containing compounds could be researched for applications in OLED technology, particularly in improving the efficiency and color purity of blue-green electrophosphorescent devices (Kim et al., 2011).
Sensing Applications
Swamy et al. (2009) investigated the fluorescent and colorimetric changes of fluorescein derivatives with different substituents, including thiomorpholine. These compounds showed high binding selectivity towards silver ions, suggesting that similar compounds with thiomorpholine groups could be developed for sensing or detecting specific ions or molecules (Swamy et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds with a phenylpiperazine structure have been shown to interact with acetylcholinesterase (ache) enzymes .
Mode of Action
They bind to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter important for memory and cognition .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is crucial for memory and cognition .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels could potentially improve cognitive function and memory . .
Biochemische Analyse
Biochemical Properties
4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and hormones . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy. These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings vary over time. Initially, the compound exhibits strong activity, but its stability and effectiveness can decrease due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation or downregulation of specific genes. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced pain perception . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with cellular components. These distribution patterns are critical for understanding the compound’s site of action and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding these localization patterns is crucial for optimizing the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
N-butyl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-2-3-7-19-14(24)11-22-18(26)23-13-6-9-28-15(13)16(25)21(17(23)20-22)10-12-5-4-8-27-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXGWOCNXGWGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
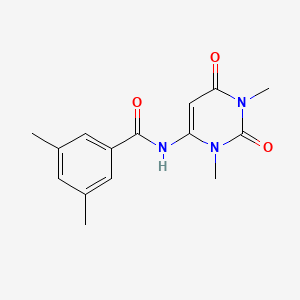
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
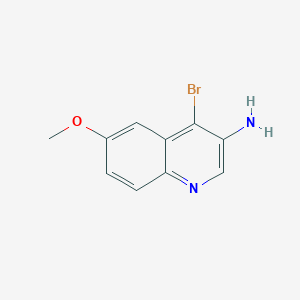
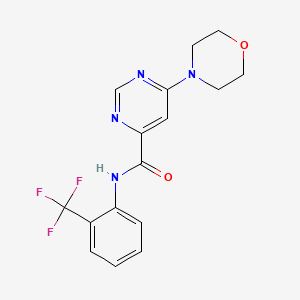
![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)
![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

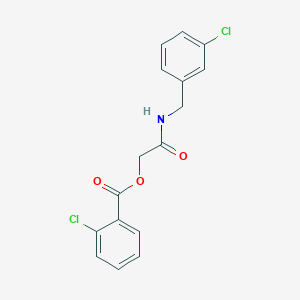

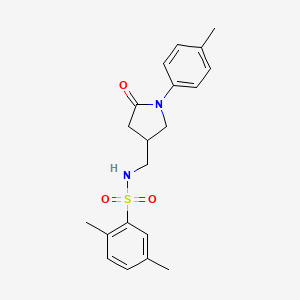
![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)
